Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Overview
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is a chemical compound with the molecular formula C11H20N2O2.C2H2O4. It is known for its application in various chemical reactions and its role as a reagent in the synthesis of other compounds. This compound is often used in scientific research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with oxalic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is used in various scientific research applications, including:
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate involves its interaction with specific molecular targets and pathways. For example, as a reagent in the synthesis of MCH-1R antagonists, it binds to the melanin concentrating hormone receptor, inhibiting its activity. In the case of NAMPT and ROCK inhibitors, the compound interferes with the enzymatic activity of these proteins, thereby modulating cellular processes related to metabolism and cell signaling.
Comparison with Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate can be compared with other similar compounds such as:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound is also used in the synthesis of KHK inhibitors and has similar applications in medicine.
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Used in the synthesis of various pharmaceutical intermediates.
Tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate: Another compound with applications in the synthesis of pharmaceutical intermediates.
The uniqueness of this compound lies in its specific structural properties that make it suitable for a wide range of chemical reactions and its role in the synthesis of biologically active compounds.
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYQPXBFAQERDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-25-8 | |
Record name | 2,6-Diazaspiro[3.4]octane-6-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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